2-Azabicyclo[3.1.1]heptan-3-one
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Overview
Description
2-Azabicyclo[311]heptan-3-one is a bicyclic compound with a seven-membered ring structure that includes a nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[31It’s known that this compound is used as a key synthetic intermediate in several total syntheses .
Mode of Action
The mode of action of 2-Azabicyclo[3.1.1]heptan-3-one involves its use as a synthetic intermediate. It’s synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The biochemical pathways affected by 2-Azabicyclo[31The products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Azabicyclo[31It’s known that the core of this compound was incorporated into the structure of the antihistamine drug rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[31It’s known that this compound has significant potential in the field of drug discovery .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azabicyclo[31It’s known that the reaction for its synthesis proceeds efficiently with a broad array of substrates .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Azabicyclo[3.1.1]heptan-3-one are intriguing. It has been incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties
Molecular Mechanism
It is known that the compound can be synthesized by reduction of spirocyclic oxetanyl nitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptan-3-one can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the reduction of spirocyclic oxetanyl nitriles suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.
Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or similar reducing agents.
Substitution: Substitution reactions often involve the use of nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitriles can lead to the formation of amines .
Scientific Research Applications
2-Azabicyclo[3.1.1]heptan-3-one has several applications in scientific research:
Medicinal Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of various complex molecular structures, including piperidine derivatives and bicyclic morpholines.
Comparison with Similar Compounds
2-Azabicyclo[3.1.1]heptan-3-one can be compared with other similar compounds such as bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes. These compounds share similar structural features but differ in their chemical properties and applications . For example, bicyclo[3.1.1]heptanes are used as bioisosteres for meta-substituted arenes, improving metabolic stability and lipophilicity compared to the parent arene-containing drugs .
List of Similar Compounds
- Bicyclo[3.1.1]heptanes
- Aza-bicyclo[3.1.1]heptanes
- 2-Azabicyclo[2.2.1]heptanes
Properties
IUPAC Name |
2-azabicyclo[3.1.1]heptan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-3-4-1-5(2-4)7-6/h4-5H,1-3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQFBSFEMANBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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